molecular formula C13H12F3N3O2S B7429714 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide

2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide

Katalognummer: B7429714
Molekulargewicht: 331.32 g/mol
InChI-Schlüssel: UOQVCJZZTKEKBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has been extensively studied for its potential applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide has been studied extensively for its potential applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. It has also been studied for its potential applications in cancer, particularly in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as multiple sclerosis and psoriasis.

Wirkmechanismus

2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various diseases, including autoimmune disorders and cancer. By inhibiting BTK, this compound can block the activation and proliferation of B-cells, leading to the suppression of the immune response and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. It has also been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has been shown to inhibit B-cell activation and proliferation, leading to the suppression of the immune response. It has also been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has potent inhibitory effects on BTK activity, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. It also has a short half-life, which may require frequent dosing.

Zukünftige Richtungen

There are several future directions for the study of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and scalability of this compound production. Another direction is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Further studies are also needed to determine the optimal dosing and administration of this compound in vivo. Finally, the potential applications of this compound in other diseases, such as neurodegenerative diseases, should be explored.

Synthesemethoden

The synthesis of 2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide involves several steps, starting from the reaction of 4-(trifluoromethoxy)benzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with 2-aminothiadiazole to form the desired product, this compound. The yield of this synthesis method is reported to be around 25%.

Eigenschaften

IUPAC Name

2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c1-8(12(20)18-11-7-17-22-19-11)6-9-2-4-10(5-3-9)21-13(14,15)16/h2-5,7-8H,6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQVCJZZTKEKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.